molecular formula C25H25ClF6N4O5 B2724257 BRD 4354 (ditrifluoroacetate) CAS No. 2444837-63-0

BRD 4354 (ditrifluoroacetate)

Cat. No.: B2724257
CAS No.: 2444837-63-0
M. Wt: 610.94
InChI Key: LTJCVYFLZPEFLV-UHFFFAOYSA-N
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Description

BRD 4354 (ditrifluoroacetate) is an inhibitor of HDAC5 and HDAC9, with IC50 values of 0.85 and 1.88 μM respectively . It has a molecular weight of 610.94 .


Molecular Structure Analysis

The IUPAC name for BRD 4354 (ditrifluoroacetate) is 5-chloro-7-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)quinolin-8-ol bis(2,2,2-trifluoroacetate) . The InChI code is 1S/C21H23ClN4O.2C2HF3O2/c1-2-25-9-11-26(12-10-25)20(15-5-3-7-23-14-15)17-13-18(22)16-6-4-8-24-19(16)21(17)27;23-2(4,5)1(6)7/h3-8,13-14,20,27H,2,9-12H2,1H3;2(H,6,7) .


Physical and Chemical Properties Analysis

BRD 4354 (ditrifluoroacetate) is a solid substance . It has a molecular weight of 610.94 . The solubility of BRD 4354 (ditrifluoroacetate) in DMSO is 12.5 mg/mL .

Scientific Research Applications

Fluorination and Difluoromethylation in Organic Synthesis

Fluorinated compounds, including those derived from BRD 4354 (ditrifluoroacetate), play a crucial role in the development of pharmaceuticals, agrochemicals, and materials science due to the unique properties imparted by fluorine atoms. The process of N—H and O—H difluoromethylation, facilitated by compounds like ethyl bromodifluoroacetate, is essential for modifying bioactive drugs, demonstrating the compound's versatility and its potential in the synthesis of medicinally relevant structures. Such methodologies enable the introduction of fluorine or difluoromethyl groups into organic compounds, enhancing their chemical, physical, and biological characteristics (Xingxing Ma, Qingqing Xuan, & Q. Song, 2018).

Catalytic Transformations and Synthesis Efficiency

The copper-catalyzed N-formylation of amines using ethyl bromodifluoroacetate exemplifies the efficiency of utilizing BRD 4354 derivatives in organic synthesis. This approach allows the smooth conversion of a wide array of amines into N-formamides, showcasing the reagent's versatility and its ability to facilitate moderate-to-excellent yield reactions. Such catalytic processes underscore the importance of BRD 4354 derivatives in developing synthetic methodologies that are both efficient and broadly applicable (Xiao-fang Li, Xing‐Guo Zhang, Fan Chen, & Xiao‐Hong Zhang, 2018).

Applications in Material Science

The synthesis and application of fluorinated compounds extend beyond pharmaceuticals into materials science, where the unique properties of fluorine-containing compounds are leveraged to create advanced materials. For instance, the copper-catalyzed olefinic C-H difluoroacetylation of enamides represents a radical-free method for synthesizing β-difluoroester substituted enamides, indicating the compound's potential in creating materials with novel properties. This method's broad substrate scope and regioselective synthesis capabilities highlight the significant role of BRD 4354 derivatives in material science innovation (Gilles Caillot, J. Dufour, Marie-Charlotte Belhomme, T. Poisson, L. Grimaud, X. Pannecoucke, & I. Gillaizeau, 2014).

Mechanism of Action

BRD 4354 (ditrifluoroacetate) is a moderately potent inhibitor of HDAC5 and HDAC9, with IC50s of 0.85 and 1.88 μM, respectively . It also inhibits HDACs 4, 6, 7, and 8 at higher concentrations (3.88-13.8 μM) but demonstrates less of an inhibitory effect on other class I HDACs 1, 2, and 3 (IC50 >40 μM) .

Properties

IUPAC Name

5-chloro-7-[(4-ethylpiperazin-1-yl)-pyridin-3-ylmethyl]quinolin-8-ol;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O.2C2HF3O2/c1-2-25-9-11-26(12-10-25)20(15-5-3-7-23-14-15)17-13-18(22)16-6-4-8-24-19(16)21(17)27;2*3-2(4,5)1(6)7/h3-8,13-14,20,27H,2,9-12H2,1H3;2*(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJCVYFLZPEFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C2=CN=CC=C2)C3=CC(=C4C=CC=NC4=C3O)Cl.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClF6N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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